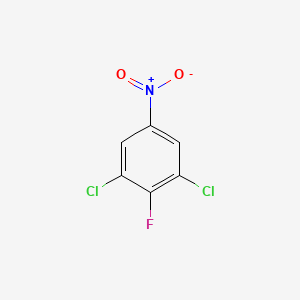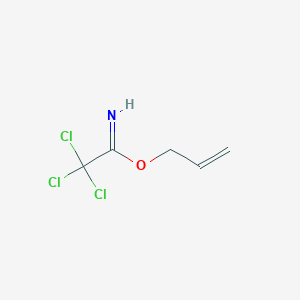
Allyl 2,2,2-Trichloroacetimidate
Overview
Description
Allyl 2,2,2-Trichloroacetimidate is an organic compound widely used in organic synthesis. It is particularly valued for its role as a reagent in the protection of alcohols as allyl ethers, especially in the presence of base-sensitive functionalities . This compound is known for its stability and efficiency in various chemical reactions, making it a valuable tool in synthetic chemistry.
Mechanism of Action
Target of Action
Allyl 2,2,2-Trichloroacetimidate primarily targets alcohols in organic synthesis . It is commonly employed as an alcohol alkylation reagent .
Mode of Action
This compound interacts with its targets (alcohols) to form allyl ethers .
Biochemical Pathways
This compound is involved in the synthesis of various complex molecules. For instance, it has been used in the synthesis of an allyl propargyl ether intermediate in the synthesis of the fused-ring alkaloid securinine . It has also been used in the preparation of fluorinated probes for protein kinase C and in the formal synthesis of the oxocene target Laurencin .
Result of Action
The primary result of this compound’s action is the formation of allyl ethers from alcohols . This transformation can enable further chemical reactions and contribute to the synthesis of complex organic molecules.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is known to be sensitive to moisture and heat . Therefore, it is typically stored under inert gas at low temperatures (0-10°C) to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Allyl 2,2,2-Trichloroacetimidate typically involves the reaction of allyl alcohol with trichloroacetonitrile in the presence of a base. The reaction is carried out under mild conditions to ensure the stability of the product . The general reaction can be represented as follows:
Allyl Alcohol+Trichloroacetonitrile→Allyl 2,2,2-Trichloroacetimidate
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. Solvent optimization and visual detection techniques are employed to monitor the progress of the reaction and ensure the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: Allyl 2,2,2-Trichloroacetimidate undergoes various types of chemical reactions, including:
Substitution Reactions: It is commonly used in the alkylation of hydroxy groups under mildly acidic conditions.
Protection Reactions: It serves as a reagent for the protection of alcohols as allyl ethers.
Common Reagents and Conditions:
Acid Catalysts: Boron trifluoride etherate (BF3·Et2O) is often used as a catalyst in these reactions.
Solvents: Dichloromethane (CH2Cl2) and cyclohexane are commonly used solvents.
Major Products Formed: The major products formed from reactions involving this compound include protected alcohols and various allyl ethers .
Scientific Research Applications
Allyl 2,2,2-Trichloroacetimidate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Benzyl 2,2,2-Trichloroacetimidate: Similar in structure and used for the protection of alcohols as benzyl ethers.
4-Methoxybenzyl 2,2,2-Trichloroacetimidate: Used for the protection of alcohols as p-methoxybenzyl ethers.
Uniqueness: Allyl 2,2,2-Trichloroacetimidate is unique due to its ability to protect alcohols as allyl ethers, which can be selectively cleaved under specific conditions. This selectivity and stability make it a preferred reagent in synthetic chemistry .
Properties
IUPAC Name |
prop-2-enyl 2,2,2-trichloroethanimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl3NO/c1-2-3-10-4(9)5(6,7)8/h2,9H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYZRNWTLPBNOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=N)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30311818 | |
| Record name | Allyl 2,2,2-Trichloroacetimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30311818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51479-73-3 | |
| Record name | 51479-73-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245512 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Allyl 2,2,2-Trichloroacetimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30311818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyl 2,2,2-Trichloroacetimidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Allyl 2,2,2-Trichloroacetimidate highlighted in the research?
A1: Both research papers focus on the use of this compound as a reagent for the convenient synthesis of allyl esters. The papers suggest that this compound offers a practical method for introducing the allyloxycarbonyl protecting group to carboxylic acids.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

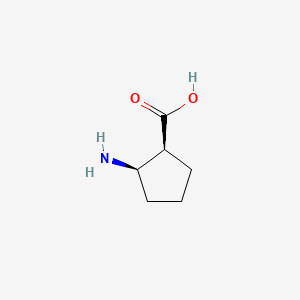

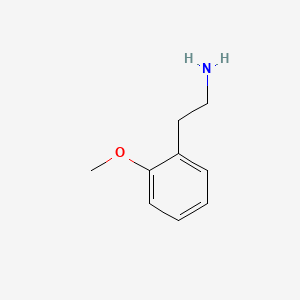
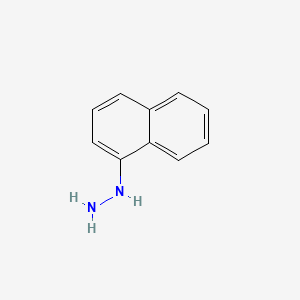
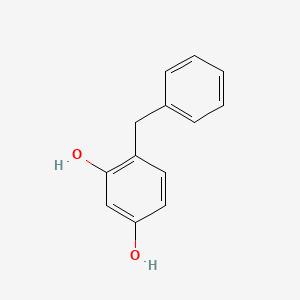

![Benzoic acid, 4-[(4-hydroxyphenyl)azo]-](/img/structure/B1581552.png)

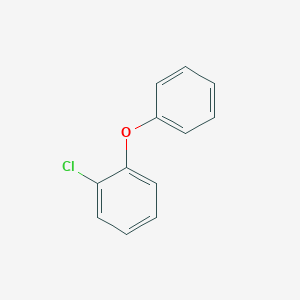


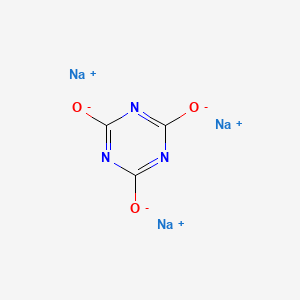
![Cyclohexanamine, N-[3-(trimethoxysilyl)propyl]-](/img/structure/B1581560.png)
